

Zimlovisertib off-target effects on other kinases

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Compound of Interest		
Compound Name:	Zimlovisertib	
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Zimlovisertib Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the off-target effects of **Zimlovisertib** (PF-06650833), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The following resources are designed to assist you in interpreting experimental results and troubleshooting potential issues related to kinase selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **Zimlovisertib**?

A1: **Zimlovisertib** is a highly selective, reversible inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC50 of 0.2 nM.[1] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a key role in the innate immune response.[2]

Q2: Does **Zimlovisertib** have known off-target effects on other kinases?

A2: Yes, kinome profiling has shown that at a concentration of 200 nM, **Zimlovisertib** can inhibit other kinases. The most significant off-target kinases, showing greater than 70% inhibition at this concentration, are IRAK1, MNK2, LRRK2, CLK4, and CK1y1.[1]

Q3: How significant is the inhibition of these off-target kinases?



A3: While these kinases are inhibited at a 200 nM concentration, **Zimlovisertib** displays a high degree of selectivity for its primary target, IRAK4. For instance, it is approximately 7,000 times more selective for IRAK4 than for IRAK1.[3] The full inhibitory concentrations (IC50) for all identified off-targets are detailed in the data table below.

Q4: What are the potential downstream consequences of these off-target effects?

A4: Inhibition of off-target kinases can lead to unintended biological effects. For example, inhibition of LRRK2 has been implicated in the regulation of various cellular processes, and its modulation could have effects in neuronal cells. Understanding the signaling pathways of these off-target kinases is crucial for interpreting experimental outcomes. Please refer to the signaling pathway diagrams below for more details.

Troubleshooting Guide

Issue: Unexpected Phenotype Observed in Cellular Assays

- Possible Cause 1: Off-target kinase inhibition.
 - Troubleshooting Step: Cross-reference your observed phenotype with the known functions
 of the identified off-target kinases (IRAK1, MNK2, LRRK2, CLK4, CK1γ1). For example, if
 you observe effects on protein translation, this could be related to the inhibition of MNK2.
 - Recommendation: If possible, use a structurally unrelated inhibitor for one of the potential off-target kinases as a control to see if it recapitulates the observed phenotype.
- Possible Cause 2: Context-dependent inhibitor activity.
 - Troubleshooting Step: The cellular ATP concentration can influence the apparent potency
 of ATP-competitive inhibitors like **Zimlovisertib**. Cellular assays may reveal different
 selectivity profiles compared to biochemical assays.
 - Recommendation: Measure the intracellular concentration of **Zimlovisertib** to ensure it is within a range where on-target activity is expected to be dominant.

Issue: Discrepancy Between Biochemical and Cellular Assay Results

Possible Cause 1: Cell permeability and efflux.



- Troubleshooting Step: Zimlovisertib's ability to reach its intracellular target can be influenced by cell membrane permeability and the activity of drug efflux pumps.
- Recommendation: Perform cellular uptake and retention assays to determine the intracellular concentration of **Zimlovisertib** in your specific cell line.
- Possible Cause 2: Presence of scaffolding functions.
 - Troubleshooting Step: Some kinases have non-catalytic scaffolding functions. Inhibition of kinase activity might not abolish all functions of the protein.
 - Recommendation: Consider using techniques like siRNA or CRISPR-Cas9 to deplete the off-target kinase and compare the phenotype to that observed with **Zimlovisertib** treatment.

Quantitative Data Summary

The following table summarizes the inhibitory activity of **Zimlovisertib** against its primary target and known off-target kinases.



Kinase	IC50 (nM)	Notes
IRAK4	0.2	Primary Target
IRAK1	~1400	Estimated based on ~7,000- fold selectivity compared to IRAK4.[3]
MNK2	>1000	Twelve kinases, including MNK2, had IC50 values of <1 µM.[3]
LRRK2	>1000	Twelve kinases, including LRRK2, had IC50 values of <1 µM.[3]
CLK4	>1000	Twelve kinases, including CLK4, had IC50 values of <1 µM.[3]
CK1y1	>1000	Twelve kinases, including CK1y1, had IC50 values of <1 µM.[3]

Note: The IC50 values for the off-target kinases are presented as greater than 1000 nM based on the available data indicating they are less than 1 μ M. More precise IC50 values are not publicly available.

Experimental Protocols

Kinase Selectivity Profiling (General Methodology)

The kinase selectivity of **Zimlovisertib** was assessed using a comprehensive kinase panel. While the specific proprietary details of the assay conducted by Invitrogen are not fully public, a general methodology for such an assay is as follows:

 Assay Principle: The assay is typically a biochemical assay that measures the ability of the test compound (Zimlovisertib) to inhibit the phosphorylation of a substrate by a specific kinase.



Reagents:

- Recombinant human kinases.
- Specific peptide or protein substrates for each kinase.
- ATP (often at the Km concentration for each specific kinase to allow for direct comparison of inhibitor potency).
- Assay buffer containing necessary cofactors (e.g., Mg2+).
- Detection reagents (e.g., antibodies specific for the phosphorylated substrate, or a system to measure ATP consumption).

Procedure:

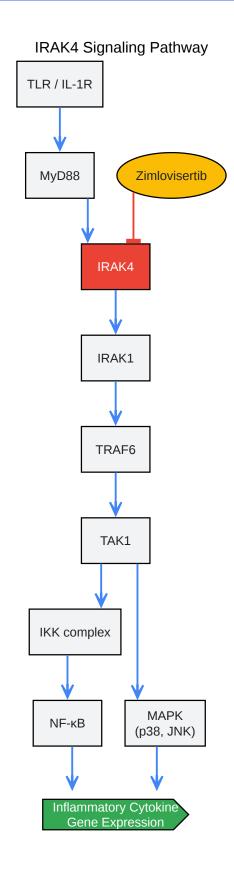
- Kinase reactions are set up in a multi-well plate format.
- Each well contains a specific kinase, its substrate, and ATP.
- **Zimlovisertib** is added at a fixed concentration (e.g., 200 nM) to determine the percent inhibition.
- For IC50 determination, a range of Zimlovisertib concentrations is tested.
- The reactions are incubated at a controlled temperature for a set period.
- The reaction is stopped, and the amount of substrate phosphorylation is quantified.

Data Analysis:

- Percent inhibition is calculated by comparing the signal in the presence of the inhibitor to the control (vehicle-treated) signal.
- For IC50 determination, the data are plotted as percent inhibition versus inhibitor concentration, and the curve is fitted to a dose-response model.

Visualizations

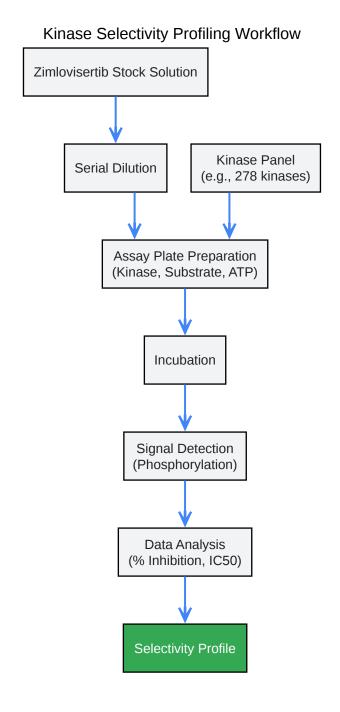




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Caption: Simplified IRAK4 signaling pathway and the point of inhibition by Zimlovisertib.

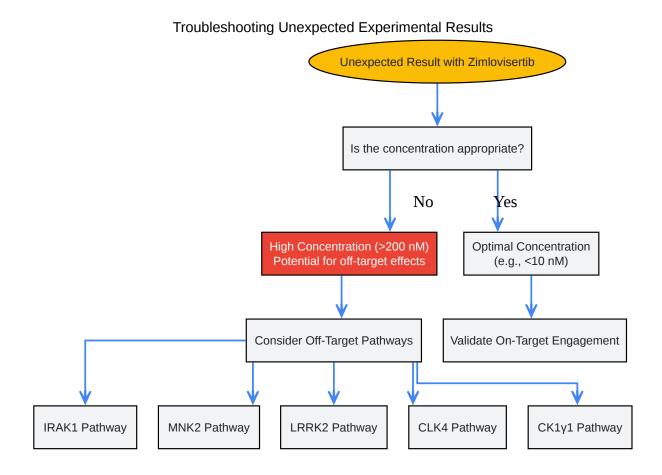




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Caption: General experimental workflow for determining the kinase selectivity profile of an inhibitor.





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Caption: A logical workflow for troubleshooting unexpected results when using **Zimlovisertib**.

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